molecular formula C8H4N4O2 B1465011 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile CAS No. 1190320-48-9

3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile

Cat. No.: B1465011
CAS No.: 1190320-48-9
M. Wt: 188.14 g/mol
InChI Key: VOPWOZFJHBFVKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile (CAS 21799-89-3) is a high-value bicyclic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It belongs to the pyrrolopyridine family, also known as azaindoles, which are recognized as privileged scaffolds in the development of novel therapeutic agents due to their resemblance to naturally occurring alkaloids and their presence in several pharmacologically active molecules . The specific substitution pattern of this compound, featuring a nitro group at the 3-position and a carbonitrile group at the 6-position, makes it a versatile and key synthetic intermediate. These functional groups are ideal handles for further chemical modification, allowing researchers to create diverse libraries of derivatives for biological screening . Pyrrolopyridine cores are frequently investigated for their wide spectrum of biological activities. Research on various pyrrolopyridine isomers has demonstrated potential for analgesic, sedative, antidiabetic, antimycobacterial, and antiviral activities . Furthermore, this scaffold is of particular interest in oncology research; for instance, closely related pyrrolo[3,2-c]pyridine derivatives have been designed as potent inhibitors of tubulin polymerization, exhibiting excellent antitumor activities against various cancer cell lines by targeting the colchicine-binding site . As such, this compound serves as a critical building block for researchers developing new small-molecule inhibitors for the treatment of cancers and other diseases. This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N4O2/c9-2-5-1-6-8(11-3-5)7(4-10-6)12(13)14/h1,3-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPWOZFJHBFVKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C2[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and General Strategies

The synthesis of 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile generally follows a multi-step approach starting from pyridine or pyrrole derivatives, involving cyclization, nitration, and functional group transformations.

  • Starting Materials: Common precursors include 4-aminopyridine or 2-amino-1H-pyrrole derivatives, which provide the nitrogen heterocyclic framework.
  • Nitrile Introduction: The nitrile group at position 6 is typically introduced via reaction with malononitrile or related cyano-containing reagents under acidic conditions.
  • Nitro Substitution: The nitro group at position 3 is introduced either by direct nitration of the pyrrolo[3,2-b]pyridine scaffold or by using nitro-substituted starting materials.

A representative synthetic route involves:

  • Formation of 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile: This can be achieved by reacting 4-aminopyridine with malononitrile under acidic conditions to form 4-amino-3-cyanopyridine, followed by cyclization steps involving reagents like 2-allyloxycarbonyl chloride and heating under basic conditions to close the ring system.

  • Nitration Step: After obtaining the core 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile, nitration is performed to introduce the nitro group at position 3. This step requires controlled nitrating agents and conditions to avoid over-nitration or degradation of the heterocycle.

  • Purification: The final product is purified typically by column chromatography or recrystallization to achieve high purity (>95%).

Detailed Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Formation of 4-amino-3-cyanopyridine 4-Aminopyridine + Malononitrile, Acidic medium (e.g., acetic acid) Acid catalysis promotes condensation
Cyclization to pyrrolo[3,2-b]pyridine 2-Allyloxycarbonyl chloride, Heat under basic conditions Ring closure step, careful temperature control
Nitration Mild nitrating agents (e.g., nitric acid diluted, or nitrating mixtures) Position-selective nitration at C-3 of pyrrole
Purification Silica gel column chromatography, recrystallization Ensures ≥95% purity

Microwave-assisted synthesis has been reported to improve yields and reduce reaction times, for example, conducting cyclization at 150°C for 20 minutes to achieve >80% yield, compared to conventional heating methods that require several hours.

Reaction Analysis and Optimization

  • Yield Improvement: Use of polar aprotic solvents and microwave irradiation enhances reaction rates and yields.
  • Reaction Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are essential to monitor reaction progress and minimize side products.
  • Environmental Considerations: Selection of solvents and reagents aims to reduce environmental impact and cost, especially for scale-up.

Comparative Data Table of Preparation Parameters

Parameter Conventional Method Microwave-Assisted Method Remarks
Reaction Time 4–6 hours 20–30 minutes Microwave reduces time significantly
Temperature 100–150°C 150°C Similar temperature range
Yield ~60–75% >80% Improved yield with microwave
Purity (HPLC) ≥95% ≥95% Comparable purity
Solvent Acetic acid, polar aprotic solvents Polar aprotic solvents preferred Solvent optimization critical
Scale Lab scale to pilot scale Lab scale Scale-up requires further optimization

Research Findings and Spectroscopic Data

  • Nitrile Group Characterization: IR spectroscopy shows characteristic nitrile stretching vibrations around 2218–2221 cm⁻¹, confirming the presence of the -CN group.
  • Nitro Group Confirmation: Nitro substituents display strong absorptions in the IR region near 1500–1600 cm⁻¹ due to N–O stretching.
  • Purity: Commercially available samples of this compound typically show ≥95% purity by HPLC analysis.
  • Molecular Weight: 188.14 g/mol, consistent with the molecular formula C8H4N4O2.

Summary Table of Key Physicochemical and Synthetic Data

Property/Parameter Data/Value Reference/Notes
Molecular Formula C8H4N4O2 Nitro and nitrile substituted heterocycle
Molecular Weight 188.14 g/mol Calculated
IR Nitrile Stretch (ν CN) 2218–2221 cm⁻¹ Confirms nitrile group
IR Nitro Stretch (N–O) ~1500–1600 cm⁻¹ Confirms nitro group
Purity (HPLC) ≥95% Commercial samples
Optimal Cyclization Conditions Acidic medium, 100–150°C, 4–6 h Conventional heating
Microwave-Assisted Conditions 150°C, 20 min Improved yield and time efficiency
Common Solvents Acetic acid, polar aprotic solvents Solvent choice affects yield

Chemical Reactions Analysis

Types of Reactions

3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Reduction of the nitro group: 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile.

    Reduction of the cyano group: 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-amine.

    Substitution of the nitro group: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of 3-Nitro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile

The synthesis of this compound typically involves nitration of the parent pyrrolo compound under controlled conditions. For instance, a method reported involves the reaction of 1H-pyrrolo[3,2-b]pyridine with nitric acid in the presence of sulfuric acid to yield the nitro compound efficiently .

Anticancer Properties

One of the most promising applications of this compound is its potential as an anticancer agent. Research indicates that compounds within this class exhibit inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For example, derivatives have shown significant potency against FGFR1 with IC50 values in the nanomolar range, demonstrating their potential as targeted therapies for breast cancer and other malignancies .

Table 1: Anticancer Activity of Pyrrolo Derivatives

CompoundTargetIC50 (nM)Cell Line
4hFGFR119004T1
4hFGFR2900MDA-MB-231
4hFGFR32500MCF-7

Antidiabetic Activity

Research has also highlighted the antidiabetic potential of pyrrolo derivatives. Some compounds have been shown to enhance insulin sensitivity and lower blood glucose levels without adversely affecting circulating insulin concentrations. This property suggests that these compounds could be beneficial in managing type 2 diabetes and related metabolic disorders .

Table 2: Antidiabetic Effects of Pyrrolo Derivatives

CompoundEffect on Glucose LevelsInsulin Sensitivity Increase (%)
Compound AReduces by 30%+37.4
Compound BReduces by 25%+32.0

Antiviral Activity

Pyrrolo derivatives have also been evaluated for antiviral activity. Certain analogs demonstrated low micromolar inhibitory potency against viral integrases, indicating potential use in antiviral therapies. These compounds exhibited selectivity and reduced cytotoxicity, making them candidates for further development against viral infections .

Case Study 1: FGFR Inhibition in Breast Cancer

A study focused on a series of pyrrolo derivatives revealed that compound 4h effectively inhibited proliferation and induced apoptosis in breast cancer cell lines through FGFR inhibition. The study utilized co-crystallization techniques to understand the binding interactions at the molecular level, providing insights into the design of more potent inhibitors .

Case Study 2: Insulin Sensitivity Enhancement

Another investigation assessed the effects of pyrrolo derivatives on insulin sensitivity in mouse models. The results indicated that specific substitutions on the pyrrole ring significantly influenced their efficacy in enhancing glucose uptake in muscle cells, thus presenting a viable pathway for developing new antidiabetic medications .

Mechanism of Action

The mechanism of action of 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives act as potent inhibitors of FGFRs, which play a crucial role in cell proliferation and survival. By inhibiting these receptors, the compounds can induce apoptosis in cancer cells and inhibit their migration and invasion .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
3-Nitro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile -NO₂ (C3), -CN (C6) C₈H₄N₄O₂ ~189 High electron deficiency; potential semiconductor/pharma intermediate
6-Bromo-1H-pyrrolo[3,2-b]pyridine -Br (C6) C₇H₅BrN₂ 197.04 Halogenated intermediate for cross-coupling reactions
3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile -Br (C3), -CN (C6) C₈H₄BrN₃ 222.05 Dual electron-withdrawing groups; synthetic versatility
6-Nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid -NO₂ (C6), -COOH (C3) C₈H₅N₃O₄ 207.14 Bioactive moiety; precursor for drug synthesis
1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile -CN (C6); isomer C₈H₅N₃ 143.15 Altered electronic properties due to fused ring isomerism
2-(Trimethylsilyl)-furo[3,2-b]pyridine-6-carbonitrile -Si(CH₃)₃ (C2), -CN (C6) C₁₁H₁₃N₃OSi 247.34 Enhanced solubility; silicon-based electronics applications
Key Observations:
  • Isomerism : Structural isomers (e.g., pyrrolo[2,3-b]pyridine vs. pyrrolo[3,2-b]pyridine) exhibit distinct electronic profiles due to differences in nitrogen positioning, affecting dipole moments and hydrogen-bonding capabilities .
  • Functional Group Synergy: Dual electron-withdrawing groups (e.g., -NO₂ and -CN) in the target compound may improve thermal stability and reactivity in nucleophilic substitution or cyclization reactions compared to mono-substituted derivatives .

Biological Activity

3-Nitro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a pyrrolo[3,2-b]pyridine core with a nitro group at the 3-position and a carbonitrile group at the 6-position, exhibits various pharmacological properties that may be useful in drug development.

  • Molecular Formula : C8H6N4O2
  • Molecular Weight : Approximately 178.16 g/mol
  • CAS Number : 1190320-48-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes involved in signal transduction pathways. The compound is believed to inhibit certain kinases, which play crucial roles in cell proliferation and survival.

Biological Activities

Research indicates that this compound may exhibit a range of biological activities:

  • Antitumor Activity : Preliminary studies suggest that derivatives of pyrrolo[3,2-b]pyridine structures can inhibit tumor cell proliferation. For example, compounds with similar structures have shown moderate to excellent activity against various cancer cell lines such as HeLa and MCF-7, with IC50 values ranging from 0.12 to 0.21 μM in some cases .
  • Antimicrobial Properties : The presence of the nitro group may enhance the compound's ability to act against bacterial and fungal pathogens, making it a candidate for further exploration in antimicrobial drug development .
  • Inhibition of Tubulin Polymerization : Some derivatives have been shown to disrupt microtubule dynamics, which is critical for cell division. This property is particularly relevant for developing anticancer therapies .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Antitumor Efficacy : A study focused on a series of pyrrolo[3,2-c]pyridine derivatives demonstrated significant antitumor effects across multiple cancer cell lines. Compounds were evaluated for their ability to inhibit tubulin polymerization, with some showing potent activity at low concentrations .
  • Biochemical Pathways : Research has highlighted the impact of these compounds on various signaling pathways, including RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell growth and survival .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Common synthetic routes include:

  • Formation of the Pyrrole Ring : Initial cyclization reactions are employed to create the pyrrole component.
  • Nitro Group Introduction : Nitration reactions introduce the nitro group at the desired position.
  • Carbonitrile Group Addition : The carbonitrile functional group is added through appropriate chemical transformations.

These synthetic methods allow for the exploration of various analogs and derivatives that may exhibit enhanced biological properties.

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibition of cancer cell proliferation
AntimicrobialPotential activity against bacterial pathogens
Tubulin InhibitionDisruption of microtubule dynamics

Q & A

Q. What are the optimal synthetic routes for 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile, and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclization of precursor heterocycles or functionalization of the pyrrolopyridine core. For example:

  • Cyclization approach : Reacting 2-amino-1H-pyrrole derivatives with nitrile-containing reagents under acidic conditions (e.g., acetic acid) at 80–100°C for 6–12 hours .
  • Microwave-assisted synthesis : Reduces reaction time to 15–30 minutes with yields >75% by enhancing regioselectivity and reducing side products . Purity is optimized via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. How can structural confirmation of this compound be achieved using spectroscopic methods?

  • 1H/13C NMR : Key peaks include aromatic protons (δ 7.2–8.5 ppm) and nitrile carbons (δ ~115 ppm). The nitro group deshields adjacent protons, shifting resonances upfield .
  • IR spectroscopy : Strong absorptions at ~1530 cm⁻¹ (asymmetric NO₂ stretch) and ~2200 cm⁻¹ (C≡N stretch) confirm functional groups .
  • HRMS : Molecular ion peaks [M+H]+ should match theoretical m/z (e.g., C₈H₃N₄O₂: 203.0214).

Q. What are the primary pharmacological targets of pyrrolo[3,2-b]pyridine derivatives, and how does the nitro group influence bioactivity?

These compounds inhibit kinases (e.g., EGFR, VEGFR) and gastric H⁺/K⁺ ATPase. The nitro group enhances electrophilicity, improving binding to catalytic lysine residues in kinases. For example:

  • Derivatives with nitro substituents show IC₅₀ values <100 nM against cancer cell lines (e.g., MCF-7, A549) .
  • Substitution at the 3-position (nitro) increases metabolic stability compared to bromo or cyano analogs .

Advanced Research Questions

Q. How do contradictory SAR trends arise in 3-nitro-pyrrolopyridine derivatives when modifying substituents for kinase inhibition versus antibacterial activity?

  • Kinase inhibition : Bulky substituents (e.g., aryl groups at the 1-position) improve hydrophobic interactions but reduce solubility. Nitro groups at the 3-position favor π-stacking with kinase active sites .
  • Antibacterial activity : Electron-withdrawing groups (e.g., nitro) reduce Gram-negative activity due to impaired membrane penetration, while smaller substituents (e.g., fluoro) enhance bioavailability .
  • Key contradiction : Nitro groups enhance kinase selectivity but limit broad-spectrum antimicrobial efficacy, necessitating scaffold diversification (e.g., thienopyridine hybrids) .

Q. What strategies resolve low aqueous solubility of 3-nitro-pyrrolopyridine derivatives in preclinical testing?

  • Prodrug design : Phosphate or acetyl esters at the 6-carbonitrile position improve solubility (e.g., 10-fold increase in PBS solubility for prodrugs) .
  • Nanoformulation : Lipid-based nanoparticles (50–100 nm) achieve >90% encapsulation efficiency, enhancing bioavailability in murine models .
  • Co-crystallization : Co-crystals with succinic acid or cyclodextrins improve dissolution rates by altering crystal lattice energy .

Q. How can computational modeling predict off-target effects of 3-nitro-pyrrolopyridines in multi-kinase inhibition scenarios?

  • Docking studies : Glide SP/XP scoring in Schrödinger Suite identifies cross-reactivity with structurally similar kinases (e.g., ABL1 vs. SRC).
  • MD simulations : 100-ns trajectories reveal stable binding to primary targets (RMSD <2 Å) but unstable interactions with off-targets (RMSD >4 Å) .
  • Machine learning : QSAR models trained on kinase inhibition datasets (pIC₅₀ values) prioritize derivatives with >50-fold selectivity .

Methodological Challenges

Q. What analytical techniques differentiate regioisomeric byproducts during nitration of pyrrolo[3,2-b]pyridine precursors?

  • HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) separate 3-nitro (retention time 8.2 min) from 5-nitro isomers (7.8 min) .
  • 2D NMR (COSY, NOESY) : Correlations between H-2 and H-4 protons confirm the nitro group’s position on the pyridine ring .

Q. How do solvent polarity and temperature affect the tautomeric equilibrium of 1H-pyrrolo[3,2-b]pyridine in nitration reactions?

  • In polar aprotic solvents (DMF, DMSO), the 1H-tautomer dominates (>95%), favoring nitration at the 3-position.
  • Non-polar solvents (toluene) shift equilibrium to the 3H-tautomer, leading to undesired 5-nitration byproducts .
  • Low temperatures (–20°C) stabilize the reactive nitrosonium intermediate, improving regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
Reactant of Route 2
3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.